N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
“8H-Indeno[1,2-d][1,3]thiazol-2-amine” is a chemical compound used for proteomics research . Its molecular formula is C10H8N2S and it has a molecular weight of 188.25 .
Molecular Structure Analysis
The molecular structure of “8H-Indeno[1,2-d][1,3]thiazol-2-amine” is represented by the SMILES string: C1C2=CC=CC=C2C3=C1SC(=N3)N . This representation can be used to visualize the molecular structure using appropriate software.Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives similar to N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit antimicrobial properties. For instance, substituted 2-aminobenzothiazoles derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting their potential as a basis for developing new antimicrobial agents (Anuse et al., 2019).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from similar chemical structures have been investigated for their anti-inflammatory and analgesic properties. The synthesis of new derivatives has led to compounds with significant COX-2 inhibitory activity, showing promise as anti-inflammatory and analgesic agents. This includes studies where compounds exhibited higher inhibitory activity and therapeutic indices, suggesting their utility in treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
The incorporation of thiazole and piperidinosulfonyl moieties into indolinone frameworks has been explored for potential anticonvulsant effects. Some synthesized derivatives have demonstrated significant activity against convulsions in animal models, with further toxicity studies indicating their safety for liver and kidney functions. These findings highlight the potential of such compounds in developing new anticonvulsant therapies (Fayed et al., 2021).
Antitubercular Agents
Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones structure have been identified as promising anti-mycobacterial chemotypes. Studies involving structurally diverse benzo[d]thiazole-2-carboxamides have demonstrated potential anti-tubercular activity against the Mycobacterium tuberculosis strain, with some compounds showing low cytotoxicity and MIC values in the low micromolar range. This suggests their potential application in treating tuberculosis (Pancholia et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c26-21(24-22-23-20-18-7-3-2-6-16(18)14-19(20)29-22)15-8-10-17(11-9-15)30(27,28)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASELBKGUADGIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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